molecular formula C7H10N4O B13895303 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide

2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide

Cat. No.: B13895303
M. Wt: 166.18 g/mol
InChI Key: LLUSREPBXVDBDO-UHFFFAOYSA-N
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Description

2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide

InChI

InChI=1S/C7H10N4O/c8-7(12)4-11-6-3-9-1-5(6)2-10-11/h2,9H,1,3-4H2,(H2,8,12)

InChI Key

LLUSREPBXVDBDO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N(N=C2)CC(=O)N

Origin of Product

United States

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